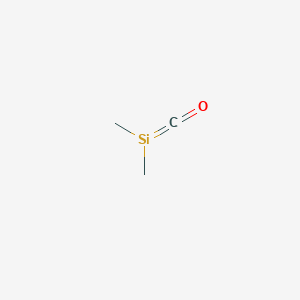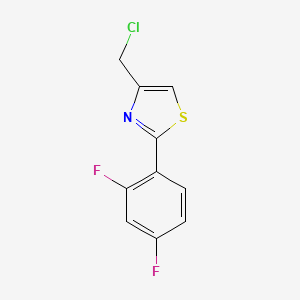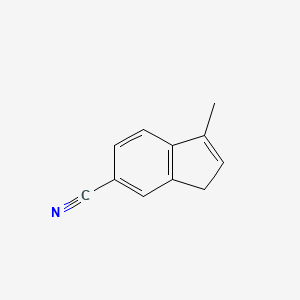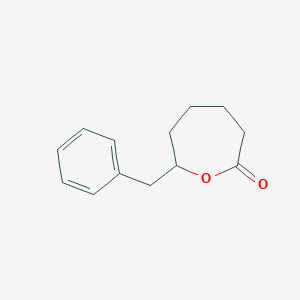
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N'-(1-methyl-1-phenylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds with a six-membered ring containing three nitrogen atoms. This particular compound is characterized by its unique substituents, which may impart specific chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through cyclization reactions involving nitriles or amidines.
Substitution Reactions:
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and specific solvents may be employed to facilitate the reactions.
化学反応の分析
Types of Reactions
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the removal of certain functional groups or the addition of hydrogen atoms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, leading to the replacement of specific substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different triazine derivatives, while substitution reactions can produce a variety of substituted triazines.
科学的研究の応用
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: May exhibit biological activity, making it a candidate for drug development or biochemical research.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Used in the production of specialty chemicals, agrochemicals, or materials science.
作用機序
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- depends on its specific interactions with molecular targets. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways Involved: Biological pathways affected by the compound, leading to its observed effects.
類似化合物との比較
Similar Compounds
1,3,5-Triazine-2,4-diamine: A simpler triazine derivative with different substituents.
6-Chloro-1,3,5-triazine-2,4-diamine: A closely related compound with a similar structure but different substituents.
Uniqueness
1,3,5-Triazine-2,4-diamine, 6-chloro-N-(1,2-dimethylpropyl)-N’-(1-methyl-1-phenylethyl)- is unique due to its specific substituents, which may impart distinct chemical and biological properties compared to other triazine derivatives.
特性
CAS番号 |
116146-00-0 |
|---|---|
分子式 |
C17H24ClN5 |
分子量 |
333.9 g/mol |
IUPAC名 |
6-chloro-4-N-(3-methylbutan-2-yl)-2-N-(2-phenylpropan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H24ClN5/c1-11(2)12(3)19-15-20-14(18)21-16(22-15)23-17(4,5)13-9-7-6-8-10-13/h6-12H,1-5H3,(H2,19,20,21,22,23) |
InChIキー |
BLBFSJWHETTXMP-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)NC1=NC(=NC(=N1)Cl)NC(C)(C)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


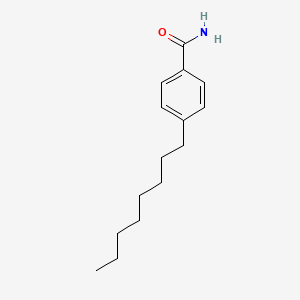
![tert-Butyl[(hepta-5,6-dien-2-yl)oxy]dimethylsilane](/img/structure/B14300750.png)
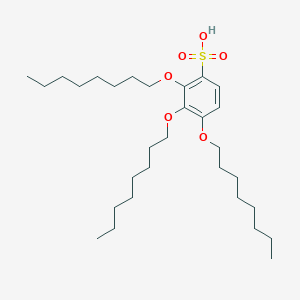

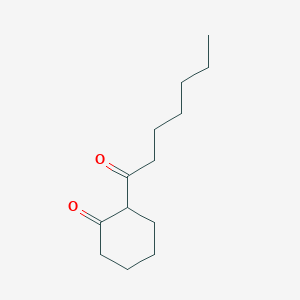
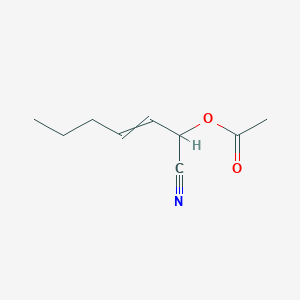
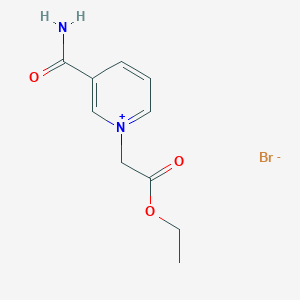
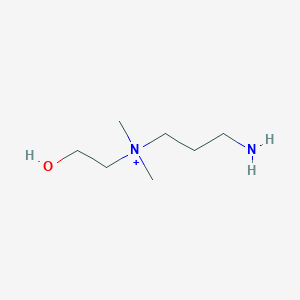
![1,5,11-Trimethyl-6H-pyrido[4,3-B]carbazole](/img/structure/B14300790.png)

